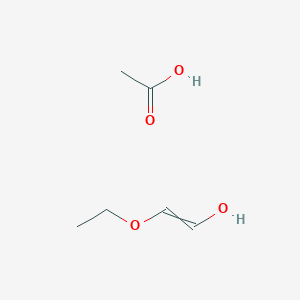
Acetic acid;2-ethoxyethenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;2-ethoxyethenol, also known as 2-ethoxyethyl acetate, is an organic compound with the formula CH₃CH₂OCH₂CH₂O₂CCH₃. It is the ester of ethoxyethanol and acetic acid. This colorless liquid is partially soluble in water and is commonly used as a solvent in various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Ethoxyethyl acetate is typically synthesized through the esterification of ethoxyethanol with acetic acid. This reaction is catalyzed by a mineral acid such as sulfuric acid. The reaction conditions often involve heating the reactants to facilitate the esterification process .
Industrial Production Methods
Industrial production of 2-ethoxyethyl acetate involves the carbonylation of methanol via the Monsanto process, which has evolved into the Cavita process. This method uses a choice of catalysts and process intensification to produce acetic acid, which is then esterified with ethoxyethanol to form 2-ethoxyethyl acetate .
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethoxyethyl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it hydrolyzes to form ethoxyethanol and acetic acid.
Oxidation: It can be oxidized to form ethoxyacetic acid.
Substitution: It can participate in nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Substitution: Nucleophiles such as halides or amines under appropriate conditions.
Major Products Formed
Hydrolysis: Ethoxyethanol and acetic acid.
Oxidation: Ethoxyacetic acid.
Substitution: Various substituted ethoxyethyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-Ethoxyethyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a solvent for resins, coatings, and dyes.
Biology: Employed in the preparation of biological samples for analysis.
Medicine: Utilized in pharmaceutical formulations.
Industry: Applied in the production of lacquers, varnishes, and cleaning agents
Wirkmechanismus
The mechanism of action of 2-ethoxyethyl acetate involves its metabolism to 2-ethoxyethanol in the blood via hydrolysis. This is further metabolized by alcohol dehydrogenase to 2-ethoxyacetaldehyde, which is then converted by aldehyde dehydrogenase to 2-ethoxyacetic acid in the liver. These metabolites are thought to be involved in some of the compound’s toxic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethylene glycol monoethyl ether acetate
- Ethyl glycol acetate
- Cellosolve acetate
- Ethoxol acetate
- Oxidol acetate
Uniqueness
2-Ethoxyethyl acetate is unique due to its specific ester structure, which imparts distinct solvent properties. It is particularly effective in dissolving polyester and short oil alkyd resins, making it valuable in coatings and dyes. Additionally, its ability to reduce evaporation and impart high gloss in automobile lacquers sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
129751-10-6 |
|---|---|
Molekularformel |
C6H12O4 |
Molekulargewicht |
148.16 g/mol |
IUPAC-Name |
acetic acid;2-ethoxyethenol |
InChI |
InChI=1S/C4H8O2.C2H4O2/c1-2-6-4-3-5;1-2(3)4/h3-5H,2H2,1H3;1H3,(H,3,4) |
InChI-Schlüssel |
ZITLXPXNHDKRBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC=CO.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


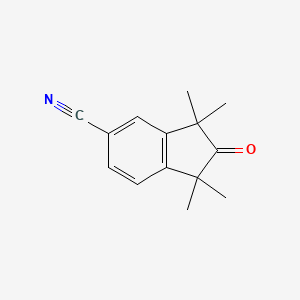
![Benzenamine, N-[(4-chlorophenyl)methylene]-4-methyl-3-nitro-](/img/structure/B14285575.png)
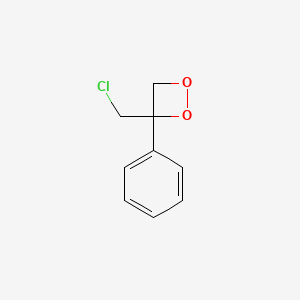

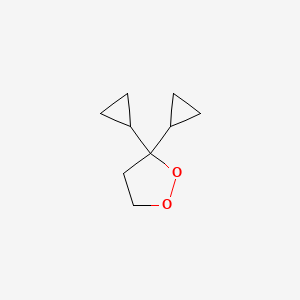
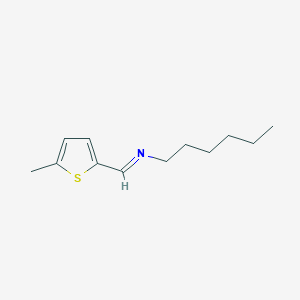


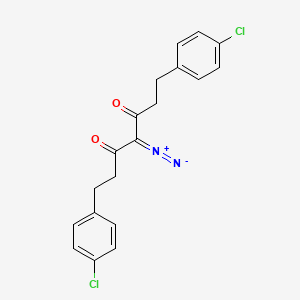
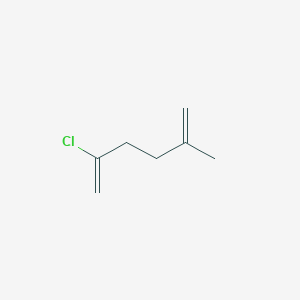
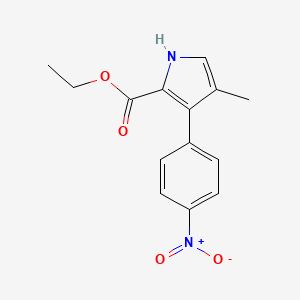
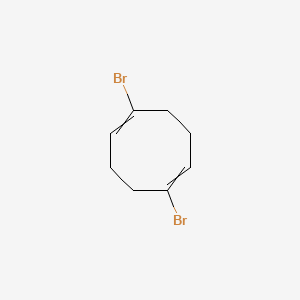
![2-Methyl-2-[4-(4-nitrophenoxy)phenyl]-1,3-dioxolane](/img/structure/B14285656.png)

